
3-(9-Anthryl)acrylaldehyde
Vue d'ensemble
Description
3-(9-Anthryl)acrylaldehyde, also known as (E)-3-(anthracen-9-yl)acrylaldehyde, is a chemical compound with the molecular formula C17H12O . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 3-(9-Anthryl)acrylaldehyde consists of 30 atoms, including 12 Hydrogen atoms, 17 Carbon atoms, and 1 Oxygen atom . It contains a total of 32 bonds, including 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
3-(9-Anthryl)acrylaldehyde has a molecular weight of 232.28 . It has a density of 1.2±0.1 g/cm3, a boiling point of 458.3±14.0 °C at 760 mmHg, and a flash point of 173.8±15.4 °C . It also has a molar refractivity of 78.0±0.3 cm3 .Applications De Recherche Scientifique
Biochemical Applications : The compound 3,5-bis(acrylaldehyde) BODIPY, related to 3-(9-Anthryl)acrylaldehyde, was synthesized and characterized. It exhibited high selectivity toward cysteine/homocysteine over other amino acids and thiol-containing compounds. This selectivity was demonstrated in both absorption and emission titration experiments, as well as in experiments within living cells (Madhu, Gonnade, & Ravikanth, 2013).
Synthetic Chemistry : The synthesis of 3-(9-Anthryl)acrylates and 9-Aroylethenylanthracenes, which are pi-extended anthracenes, was reported. These compounds were prepared via solventless Wittig olefination and were further brominated and subjected to Suzuki reactions. They were then used in Diels–Alder reactions, demonstrating their versatility in synthetic organic chemistry (Sadeq et al., 2017).
Material Science : In material science, polysiloxanes with anthryl groups, including 9-anthracenylmethyl acrylate, were developed for reversible silicone elastomers. These materials were activated by light-triggered dimerization and heat depolymerization of the anthryl groups. They showed potential in creating UV-light emitting LED cells (Han et al., 2017).
Molecular Interaction Studies : The compound (Z/E)-3-(1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)acrylaldehyde was investigated both experimentally and theoretically. This included spectroscopic characterization and Density Functional Theory (DFT) calculations to study reactive properties and molecular dynamics simulations. It was identified as a potential antidepressant-like compound through molecular docking with the serotonin transporter enzyme (Sultan et al., 2017).
Catalytic Studies : The vapor-phase aldol condensation for the formation of acrylaldehyde, involving formaldehyde and acetaldehyde, was studied using various oxide and phosphate catalysts. This research offers insights into catalytic processes relevant to the industrial production of acrylaldehyde (Ai, 1991).
Safety and Hazards
3-(9-Anthryl)acrylaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), skin sensitization (Category 1), eye irritation (Category 2), and is hazardous to the aquatic environment (long-term/Chronic - Category Chronic 2) . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Propriétés
IUPAC Name |
(E)-3-anthracen-9-ylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDGEXLFCDTHQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9-Anthryl)acrylaldehyde | |
CAS RN |
38982-12-6, 503591-21-7 | |
| Record name | 3-(9-Anthryl)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038982126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(9-anthryl)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(9-Anthryl)acrylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB8M9CV99E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




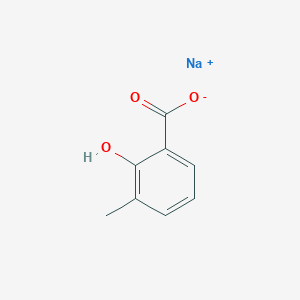
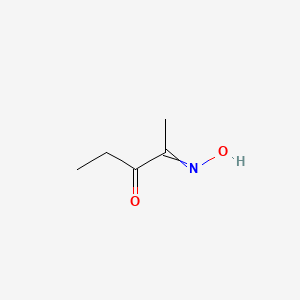
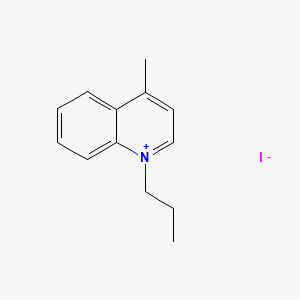
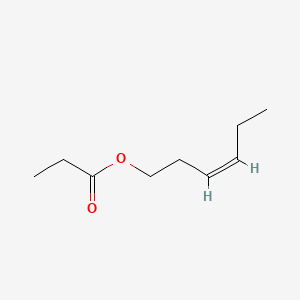
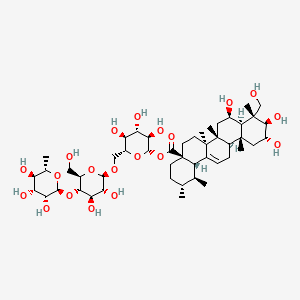
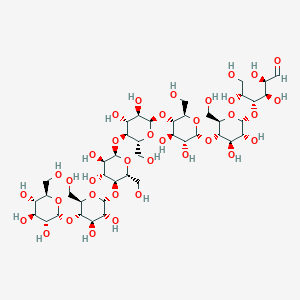
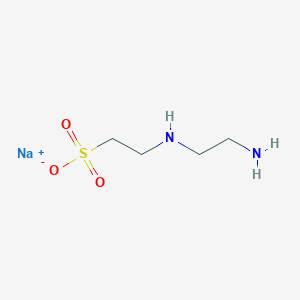


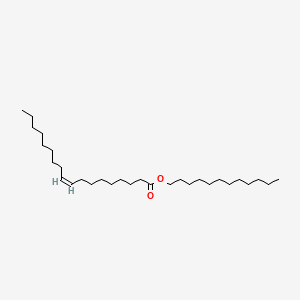

![2-Methoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B7823706.png)
![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B7823713.png)